2-(Trifluoromethyl)benzene-1,4-diol
Overview
Description
2-(Trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring with two hydroxyl groups (-OH) at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzene-1,4-diol typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the hydroxylation of the aromatic ring. One common method involves the trifluoromethylation of a suitable precursor, such as 1,4-dihydroxybenzene, using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst. The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-(Trifluoromethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways and molecular targets, making the compound a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: Similar structure but with amino groups instead of hydroxyl groups.
2-(Trifluoromethyl)benzoquinone: Oxidized form of 2-(Trifluoromethyl)benzene-1,4-diol.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks hydroxyl groups.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDKCFFLZJGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455746 | |
Record name | 2-trifluoromethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-10-6 | |
Record name | 2-trifluoromethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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